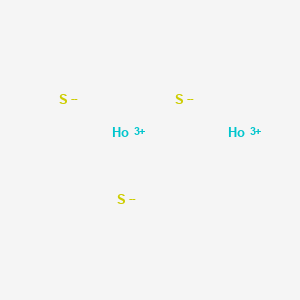

硫化钬

描述

Holmium sulfide is a compound composed of Holmium and sulfur atoms, with a chemical formula of Ho2S3. It is a rare earth compound that belongs to the lanthanide series of elements. Holmium sulfide has attracted significant attention due to its unique properties, including its magnetic and optical properties. It is also known for its potential applications in various fields, including catalysis, electronics, and medicine.

科学研究应用

可再生能源应用

金属硫化物,包括硫化钬,已引起科学研究对可再生能源应用的兴趣 . 它们提供了一个独特的平台来构建展示奇异化学、物理和电子现象的潜在材料 . 它们在氢能生产领域特别有用,其中讨论了三种主要方法:电催化制氢、粉末光催化制氢和光电化学水分解 .

光学测温

镧系元素(3+)离子(如钬)的配位配合物可以将单分子磁性(SMM)与热调制发光结合起来,使其适用于光学测温 . 钬配合物是将缓慢磁弛豫与利用发光再吸收现象的独特光学测温相结合的先进光磁系统的绝佳先决条件 .

太阳能材料

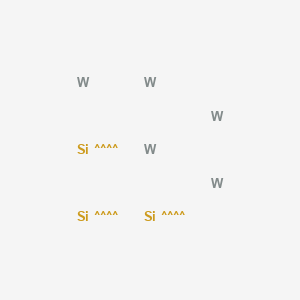

硫化钬可用于制造太阳能材料 . 金属离子可以通过利用悬浮或涂覆的纳米粒子来分散,并通过溅射靶材和蒸发材料来沉积,用于诸如太阳能材料等用途 .

燃料电池

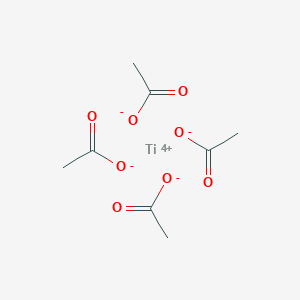

硫化钬也可用于燃料电池的开发 . 钬硫化物的有机金属形式可溶于有机溶液,有时也可溶于水溶液和有机溶液中,使其适合用于燃料电池 .

多功能纳米材料的开发

安全和危害

属性

IUPAC Name |

holmium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ho.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMYJOBJCDACOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[Ho+3].[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ho2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923892 | |

| Record name | Holmium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [MSDSonline] | |

| Record name | Holmium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12162-59-3 | |

| Record name | Holmium sulfide (Ho2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012162593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Holmium sulfide (Ho2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Holmium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diholmium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the preparation method of holmium sulfide films influence their optical properties?

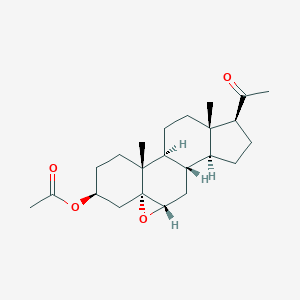

A: The substrate temperature during the electron-beam evaporation of holmium sulfide significantly affects the optical properties of the resulting films []. Higher substrate temperatures, either during film deposition or subsequent annealing, promote the formation of the δ phase of Ho₂S₃. This phase exhibits a transmission edge in the range of 3.40 to 3.85 eV for films with thicknesses between 0.13 and 0.42 micrometers [].

Q2: What is the crystal structure of KLnS₂ compounds, where Ln represents holmium and other lanthanides?

A: KLnS₂ compounds, including KHoS₂ (potassium holmium sulfide), crystallize in the α-NaFeO₂ structure type []. This structure is consistent with the ratio of ionic radii (r(3+)/r(+)) observed in these compounds. The α-NaFeO₂ structure type is common among alkali rare earth sulfides, and variations in the trivalent cation radius lead to systematic changes in lattice parameters and bond lengths within this structural family [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。